molecular formula C11H21B B1528505 (3-Bromo-2,2-dimethylpropyl)cyclohexane CAS No. 1856525-48-8

(3-Bromo-2,2-dimethylpropyl)cyclohexane

Cat. No.: B1528505
CAS No.: 1856525-48-8
M. Wt: 233.19 g/mol
InChI Key: XMZIEQZCUQIIGU-UHFFFAOYSA-N
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Description

(3-Bromo-2,2-dimethylpropyl)cyclohexane is a brominated cycloalkane derivative characterized by a cyclohexane ring substituted with a 3-bromo-2,2-dimethylpropyl group. Its molecular formula is C₁₁H₂₁Br, with a molecular weight of 233.19 g/mol. The compound features a tertiary bromine atom on the propyl chain, adjacent to two methyl groups, which confers steric hindrance and influences its reactivity and physical properties.

Properties

IUPAC Name

(3-bromo-2,2-dimethylpropyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21Br/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZIEQZCUQIIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCCC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2,2-dimethylpropyl)cyclohexane typically involves the bromination of 2,2-dimethylpropylcyclohexane. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Chain Analogues

Structural isomers of (3-Bromo-2,2-dimethylpropyl)cyclohexane include compounds with variations in branching or substituent position. For example:

  • 1,3,5-Trimethylcyclohexane (C₉H₁₈): Lacks bromine but demonstrates how alkyl substitution patterns alter steric and thermodynamic properties. Its symmetrical trimethyl groups increase melting point compared to asymmetrical derivatives .
  • Ethylcyclohexane (C₈H₁�₆): A simpler analogue with a linear ethyl group, highlighting how increased branching in the target compound reduces volatility (higher boiling point predicted).

Brominated Cyclohexane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
This compound C₁₁H₂₁Br 233.19 High steric hindrance; tertiary bromide
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 Primary bromide; higher reactivity
2-Bromo-3-(3-bromopropyl)cyclohexanone C₉H₁₃Br₂O 322.03 Dibrinated ketone; polar functional group
  • Reactivity : The tertiary bromine in the target compound is less reactive in nucleophilic substitutions compared to the primary bromine in (Bromomethyl)cyclohexane .
  • Lipophilicity : Bromine and methyl groups enhance lipophilicity, similar to spiro-connected cyclohexane-thiazolone derivatives (log kₐ values: 0.8–1.2) .

Key Research Findings

  • Synthetic Challenges : Isolation of brominated cyclohexanes from lipidic extracts is complicated by contaminants (e.g., fatty acids), necessitating advanced purification techniques .
  • Structure-Activity Relationships: Substituent size and position critically influence bioactivity. For example, isopropylamino derivatives in spiro-cyclohexane systems show higher chromatographic retention (RM₀) than tert-butyl analogues, underscoring the role of branching .

Biological Activity

Overview

(3-Bromo-2,2-dimethylpropyl)cyclohexane is an organic compound with the molecular formula C11H21BrC_{11}H_{21}Br and a molecular weight of 233.19 g/mol. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its unique structure and reactivity. The presence of the bromine atom enhances its potential for biological activity, making it a subject of research in medicinal chemistry and pharmacology.

Synthesis and Properties

The synthesis of this compound typically involves the bromination of 2,2-dimethylpropylcyclohexane using bromine (Br₂) in the presence of catalysts such as iron (Fe) or aluminum bromide (AlBr₃). This process is crucial for obtaining high yields and purity in industrial settings.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that brominated compounds can possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
  • Pharmacological Applications : The compound is being investigated for its potential use in drug development. Its structure allows it to interact with various biological macromolecules, which could lead to therapeutic applications in treating infections or other diseases .

The mechanism by which this compound exerts its effects is primarily attributed to the reactivity of the bromine atom. It acts as a good leaving group in nucleophilic substitution reactions, allowing it to form covalent bonds with biological targets such as enzymes or receptors. This reactivity can lead to inhibition or modulation of biological pathways.

Case Studies

  • Antimicrobial Testing : In a study assessing the antimicrobial efficacy of various brominated compounds, this compound demonstrated notable inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than many traditional antibiotics .
  • Pharmacological Screening : A high-throughput screening assay was developed to evaluate the impact of this compound on bacterial virulence factors. Results indicated that at specific concentrations, the compound significantly reduced the secretion of virulence factors in pathogenic E. coli strains, suggesting its potential as a lead compound for further drug development .

Comparative Analysis

A comparison with similar compounds reveals that this compound is more reactive than its chloro and fluoro analogs due to the superior leaving group ability of bromine. This enhanced reactivity facilitates its use in various chemical reactions and biological applications:

CompoundReactivity LevelBiological Activity
This compoundHighAntimicrobial, potential drug lead
(3-Chloro-2,2-dimethylpropyl)cyclohexaneModerateLimited antimicrobial properties
(3-Fluoro-2,2-dimethylpropyl)cyclohexaneLowMinimal biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromo-2,2-dimethylpropyl)cyclohexane
Reactant of Route 2
(3-Bromo-2,2-dimethylpropyl)cyclohexane

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